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Introduction
DMAC-TRZ, with the full chemical name 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-

dimethyl-9,10-dihydroacridine, is a prominent organic molecule renowned for its application in

materials science, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Its

significance stems from its efficient Thermally Activated Delayed Fluorescence (TADF)

properties, which allow for the harvesting of both singlet and triplet excitons, leading to high

internal quantum efficiencies in OLED devices. This technical guide provides an in-depth

overview of its chemical structure, a detailed synthesis protocol, and an exploration of its

fundamental photophysical mechanism.

Chemical Structure and Properties
DMAC-TRZ is a donor-acceptor (D-A) type molecule. The electron-donating moiety is 9,9-

dimethyl-9,10-dihydroacridine (DMAC), and the electron-accepting moiety is 2,4,6-triphenyl-

1,3,5-triazine (TRZ). The spatial separation of the highest occupied molecular orbital (HOMO),

primarily located on the DMAC unit, and the lowest unoccupied molecular orbital (LUMO),

centered on the TRZ unit, is a key structural feature that governs its electronic properties and

enables the TADF mechanism.
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9,9-dimethyl-9,10-dihydroacridine 2,4,6-triphenyl-1,3,5-triazine
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Table 1: General Properties of DMAC-TRZ

Property Value Reference

IUPAC Name

10-(4-(4,6-diphenyl-1,3,5-

triazin-2-yl)phenyl)-9,9-

dimethyl-9,10-dihydroacridine

CAS Number 1628752-98-6

Chemical Formula C36H28N4

Molecular Weight 516.63 g/mol

Synthesis of DMAC-TRZ
The synthesis of DMAC-TRZ is typically achieved through a two-step process involving a

Suzuki coupling reaction to form an intermediate, followed by a Buchwald-Hartwig amination.
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Step 1: Suzuki Coupling

Step 2: Buchwald-Hartwig Amination

4-Bromobenzonitrile

2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine
(Intermediate)

Phenylboronic acid

DMAC-TRZ
(Final Product)

9,9-dimethyl-9,10-dihydroacridine

Click to download full resolution via product page

Experimental Protocols
Step 1: Synthesis of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (Intermediate)

This step involves a Suzuki coupling reaction. While multiple methods exist for the formation of

substituted triazines, a common route involves the reaction of a substituted benzamidine with

an appropriate precursor. A more direct Suzuki coupling approach is also feasible. For the

purpose of this guide, a representative procedure is outlined below.

Reactants:

2-Chloro-4,6-diphenyl-1,3,5-triazine

4-Bromophenylboronic acid

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., K2CO3)
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Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

To a reaction flask, add 2-chloro-4,6-diphenyl-1,3,5-triazine, 4-bromophenylboronic acid,

and a suitable base.

De-gas the solvent mixture and add it to the reaction flask.

Add the palladium catalyst to the mixture.

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a suitable

temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and perform an aqueous workup.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the pure

intermediate.

Step 2: Synthesis of DMAC-TRZ

This final step is a Buchwald-Hartwig amination reaction.

Reactants:

2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (from Step 1)

9,9-dimethyl-9,10-dihydroacridine (DMAC)

Palladium catalyst (e.g., Pd2(dba)3)

Phosphine ligand (e.g., XPhos or tBu3P)
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Base (e.g., Sodium tert-butoxide (NaOtBu))

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

In a glovebox or under an inert atmosphere, add the intermediate from Step 1, DMAC, the

palladium catalyst, the phosphine ligand, and the base to a dry reaction flask.

Add the anhydrous solvent to the flask.

Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) for a set duration

(e.g., 12-24 hours).

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and quench with water.

Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate

in vacuo.

Purify the crude product by column chromatography on silica gel to yield DMAC-TRZ. The

product can be further purified by recrystallization or sublimation.

Photophysical Mechanism: Thermally Activated
Delayed Fluorescence (TADF)
The remarkable efficiency of DMAC-TRZ in OLEDs is attributed to its TADF mechanism. This

process allows the harvesting of non-emissive triplet excitons and their conversion into

emissive singlet excitons.
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The process can be summarized as follows:

Excitation: Upon electrical or photo-excitation, the molecule is promoted from the ground

state (S₀) to the first excited singlet state (S₁).

Prompt Fluorescence (PF): A portion of the S₁ excitons can directly relax to the S₀ state,

emitting light in a process known as prompt fluorescence.

Intersystem Crossing (ISC): Due to the small energy gap between the S₁ and the first excited

triplet state (T₁), a significant portion of the S₁ excitons can undergo intersystem crossing to

the T₁ state.

Reverse Intersystem Crossing (rISC): The key step in TADF is the thermally activated

reverse intersystem crossing from the T₁ state back to the S₁ state. The small S₁-T₁ energy

gap (ΔEST) makes this process efficient at room temperature.

Delayed Fluorescence (DF): The repopulated S₁ excitons from rISC can then radiatively

decay to the S₀ state, resulting in delayed fluorescence that has a longer lifetime than

prompt fluorescence.
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This cycle of ISC and rISC allows for the harvesting of triplet excitons that would otherwise be

lost through non-radiative pathways, thereby significantly enhancing the overall emission

efficiency.

Quantitative Data
The photophysical properties of DMAC-TRZ are highly dependent on its environment, such as

the solvent polarity or the solid-state host material.

Table 2: Photophysical Properties of DMAC-TRZ in Different Solvents

Solvent
Absorption
λmax (nm)

Emission
λmax (nm)

Photolumin
escence
Quantum
Yield (ΦPL)

Prompt
Lifetime (τp,
ns)

Delayed
Lifetime (τd,
µs)

Toluene ~390 ~470-500 ~0.7-0.9 ~20-30 ~5-9

Dichlorometh

ane
~395 ~510-530 ~0.5-0.7 ~25-35 ~3-6

Cyclohexane ~380 ~450-470 ~0.8-0.95 ~15-25 ~10-15

Note: The values presented are approximate and can vary depending on the specific

experimental conditions and measurement techniques reported in different studies.

Table 3: Solid-State Properties of DMAC-TRZ

Host Material
Doping
Concentration
(wt%)

Emission λmax
(nm)

External Quantum
Efficiency (EQE, %)

mCP 6 ~476 ~19

CBP 6 ~496 ~12.5

Neat Film 100 ~500 ~5.1
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Note: These values are representative and can be influenced by device architecture and

fabrication conditions.

Conclusion
DMAC-TRZ stands as a benchmark molecule in the field of TADF materials for OLED

applications. Its well-defined donor-acceptor structure facilitates a highly efficient TADF

mechanism, leading to impressive device performances. The established two-step synthesis

provides a reliable route to access this important material for further research and development

in next-generation displays and lighting technologies. This guide has provided a

comprehensive overview of its chemical structure, a detailed synthesis protocol, and the

fundamental photophysical principles that underpin its functionality, serving as a valuable

resource for professionals in the field.

To cite this document: BenchChem. [DMAC-TRZ: A Technical Guide to its Chemical
Structure, Synthesis, and Photophysical Mechanism]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8819295#dmac-trz-chemical-structure-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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